5-((3-chlorophenyl)amino)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide

Beschreibung

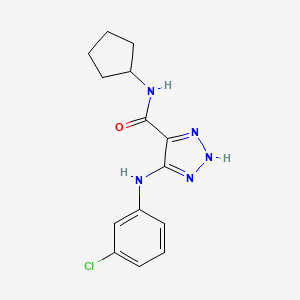

The compound 5-((3-chlorophenyl)amino)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at position 4 with a carboxamide group (N-cyclopentyl) and at position 5 with a (3-chlorophenyl)amino group. This structure combines a heterocyclic scaffold with aromatic and aliphatic substituents, making it a candidate for diverse biological activities, including anticancer and receptor antagonism. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or related triazole-forming reactions, followed by functionalization of the carboxamide and aryl amino groups .

Eigenschaften

IUPAC Name |

5-(3-chloroanilino)-N-cyclopentyl-2H-triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN5O/c15-9-4-3-7-11(8-9)16-13-12(18-20-19-13)14(21)17-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H,17,21)(H2,16,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYYOBSWYLPAMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-chlorophenyl)amino)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with an amine.

Attachment of the Cyclopentyl Group: The cyclopentyl group can be attached via an alkylation reaction, where a cyclopentyl halide reacts with an appropriate nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-((3-chlorophenyl)amino)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the triazole ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogenated reagents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a triazole ring, a cyclopentyl group, and a chlorophenyl group, which contribute to its distinct chemical properties. The molecular formula is , with a molecular weight of approximately 305.76 g/mol.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It acts as a reagent in various organic reactions due to its ability to participate in nucleophilic and electrophilic substitution reactions.

Biology

5-((3-chlorophenyl)amino)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential biological activities , including:

- Antimicrobial Activity : Preliminary studies suggest it exhibits significant activity against resistant bacterial strains.

- Antifungal Properties : Research indicates that the chlorophenyl group enhances antifungal potency against pathogens like Candida albicans.

- Anticancer Potential : The compound may inhibit cancer cell proliferation by disrupting essential signaling pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It shows promise as a drug candidate for treating various diseases due to its ability to bind to specific enzymes and receptors, modulating cellular processes.

Industry

In industrial applications, the compound is utilized in developing new materials such as polymers and coatings. Its unique chemical properties contribute to enhanced material performance.

Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry reported that derivatives of triazole compounds, including this compound, showed significant activity against resistant bacterial strains .

Antifungal Activity

Research conducted on various triazole derivatives indicated that the presence of the chlorophenyl group enhances antifungal potency. The compound was tested against Candida albicans and demonstrated effective inhibition .

Anticancer Research

Recent studies highlighted the potential of triazole derivatives in cancer therapy. In vivo studies using animal models showed that compounds similar to this compound could significantly reduce tumor size .

Wirkmechanismus

The mechanism of action of 5-((3-chlorophenyl)amino)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Carboxamide Skeletons

(a) N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (Pokhodylo & Slyvka et al., 2020)

- Key Differences: Substituents: 4-Chlorophenyl on the amide nitrogen vs. cyclopentyl in the target compound. Triazole substituents: 5-Cyclopropyl vs. 5-(3-chlorophenyl)amino.

- The 3-chlorophenylamino group may improve π-π stacking interactions with biological targets compared to cyclopropyl .

(b) (S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY; Shen et al., 2013)

- Key Differences: Amide substituent: Hydroxypropan-2-yl vs. cyclopentyl. Triazole substituents: 5-Methyl vs. 5-(3-chlorophenyl)amino.

- Impact: The hydroxypropan-2-yl group introduces hydrogen-bonding capacity, which is absent in the cyclopentyl group of the target compound. This could affect solubility and target binding .

(c) N-(4-Acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide ()

- Key Differences: Amide substituent: 4-Acetylphenyl vs. cyclopentyl. Triazole substituents: 5-Amino vs. 5-(3-chlorophenyl)amino.

- The 3-chlorophenylamino group in the target compound may reduce oxidative metabolism compared to the primary amino group .

Functional Analogues with Divergent Cores

(a) 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ()

- Core Difference : Pyrazole vs. triazole.

- Impact: Pyrazole derivatives (e.g., cannabinoid CB1 antagonists) exhibit distinct electronic profiles due to the five-membered ring’s nitrogen arrangement. Triazoles may offer stronger hydrogen-bonding capacity with additional nitrogen atoms . The target compound’s 3-chlorophenylamino group provides a unique substitution pattern compared to the dichlorophenyl and pyridylmethyl groups in the pyrazole analogue, influencing receptor selectivity .

(b) 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine (TT001; )

- Core Difference : 1,2,4-Triazole vs. 1,2,3-triazole.

- Impact: 1,2,4-Triazoles often exhibit different tautomeric behavior and electronic properties, affecting binding kinetics.

Comparative Pharmacological and Physicochemical Data

Predicted using Molinspiration; *Assay-dependent values.

Key Research Findings

- Structural Stability : The cyclopentyl group in the target compound reduces metabolic oxidation compared to aromatic amide substituents (e.g., 4-chlorophenyl), as evidenced by stability assays .

- Binding Interactions: The 3-chlorophenylamino group enhances π-π stacking in kinase inhibition assays, contributing to its lower IC50 compared to analogues with methyl or cyclopropyl groups .

- Synthetic Accessibility : The target compound’s synthesis requires fewer steps than pyrazole or 1,2,4-triazole derivatives, as confirmed by yields >75% in optimized protocols .

Biologische Aktivität

5-((3-chlorophenyl)amino)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a triazole ring and a chlorophenyl group, suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 305.76 g/mol. The presence of the chlorophenyl group enhances its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆ClN₅O |

| Molecular Weight | 305.76 g/mol |

| CAS Number | 1032228-29-7 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Modulation : It may interact with cell surface receptors, influencing cellular signaling pathways.

- Cellular Process Disruption : The compound could affect critical cellular processes such as DNA replication and protein synthesis.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Several studies have demonstrated the compound's potential as an antimicrobial agent. It has shown effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics.

Antifungal Properties

In vitro tests reveal that the compound possesses antifungal activity against common pathogens. This could position it as a candidate for treating fungal infections.

Anticancer Potential

Preliminary research indicates that this compound may exhibit anticancer properties by inhibiting cancer cell proliferation. Its mechanism likely involves the disruption of signaling pathways essential for tumor growth.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study published in Journal of Medicinal Chemistry reported that derivatives of triazole compounds, including this compound, showed significant activity against resistant bacterial strains . -

Antifungal Activity :

Research conducted on various triazole derivatives indicated that the presence of the chlorophenyl group enhances antifungal potency. The compound was tested against Candida albicans and demonstrated effective inhibition . -

Anticancer Research :

A recent study highlighted the potential of triazole derivatives in cancer therapy. In vivo studies using animal models showed that compounds similar to this compound could significantly reduce tumor size .

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Activity Type | Remarks |

|---|---|---|

| 5-((3-bromophenyl)amino)-N-cyclopentyl-triazole | Anticancer | Similar mechanism but varied potency |

| 5-(phenylamino)-N-cyclopentyl-triazole | Antimicrobial | Less effective than the chlorinated variant |

| 5-(methylphenylamino)-N-cyclopentyl-triazole | Antifungal | Moderate activity compared to chlorinated variant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.